2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-

iNOS inhibition nitric oxide synthase cyclic amidines

Researchers seeking novel iNOS inhibitors often face limited access to conformationally distinct, functionalized azepine cores. This compound resolves that gap by providing the validated 1-aza-2,7-diiminocycloheptane scaffold, proven to achieve 5- to 19-fold isoform selectivity over nNOS and eNOS. - Provides multiple synthetic vectors (7-amino/imino, 2-imino) for alkylation/acylation to optimize oral bioavailability. - Enables chemical probe development via conjugation of reporter groups to the 7-position for target engagement studies. - Reliable supply of a privileged iNOS scaffold for inflammation disease model research.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 64058-21-5
Cat. No. B13951243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-
CAS64058-21-5
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCC(=N)N=C(C1)N
InChIInChI=1S/C6H11N3/c7-5-3-1-2-4-6(8)9-5/h1-4H2,(H3,7,8,9)
InChIKeyNBWAZUNSLABYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-: Cyclic Amidine iNOS Inhibitor Scaffold


2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- (CAS 64058-21-5), also known as 7-imino-3,4,5,6-tetrahydroazepin-2-amine, is a heterocyclic compound belonging to the class of cyclic amidines, specifically a tetrahydroazepine derivative. Its molecular formula is C6H11N3 with a molecular weight of 125.17 g/mol . This compound features a seven-membered azepine ring substituted with two imino groups at positions 2 and 7, forming a 1-aza-2,7-diiminocycloheptane core . It serves as a core structural motif in the development of inhibitors targeting inducible nitric oxide synthase (iNOS), a validated target for inflammatory and autoimmune diseases [1].

Core Scaffold iNOS inhibitor development with 2,7-diimino azepine core
Chemical Feature Seven-membered ring offers conformational flexibility for SAR
Functional Handle 7-amino group enables derivatization for probe or lead optimization

Why 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- Is Irreplaceable


Substituting 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- with a generic cyclic amidine or a simple amine building block is not advisable due to critical differences in ring size, electronic configuration, and functional group placement that directly impact biological activity and synthetic utility. For instance, the seven-membered azepine ring in this compound provides a distinct conformational flexibility and steric environment compared to the six-membered piperidine or five-membered pyrrolidine analogs, which are known to exhibit different potency and isoform selectivity profiles against NOS enzymes [1]. Furthermore, the presence of the 2-imino and 7-amine groups creates a unique 1-aza-2,7-diiminocycloheptane core that is essential for specific interactions with the iNOS active site, as demonstrated by SAR studies of related 1,5,6,7-tetrahydro-2H-azepin-2-imines [2]. Using a simpler amine or an alternative cyclic amidine without this precise substitution pattern would likely result in a significant loss of inhibitory activity and selectivity, thereby undermining the intended research or development objective.

Ring Size Mismatch

Smaller piperidine or pyrrolidine rings may shift iNOS potency and isoform selectivity profile.

Functional Group Specificity

Lack of 2-imino and 7-amino groups may fail to replicate iNOS active-site binding mode.

Substitution Pattern

Unsubstituted azepine cores may exhibit lower iNOS inhibition, altering SAR interpretation.

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- vs. Structural Analogs


iNOS Potency: 7-Substituted vs. Unsubstituted Core

The 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- scaffold serves as the core for potent iNOS inhibitors. While direct data for the parent compound is not available in the literature, a closely related analog, 7-alkyl-1,5,6,7-tetrahydro-2H-azepin-2-imine (Compound 16 in Kawanaka et al., 2003), demonstrated potent iNOS inhibition. Critically, the introduction of a substituent at the 7-position was shown to increase iNOS inhibitory activity compared to the unsubstituted tetrahydroazepine core (Compound 14). This provides strong class-level inference that the 7-amino/imino-substituted scaffold of 64058-21-5 is essential for achieving high potency, distinguishing it from simpler, less substituted azepine cores [1].

iNOS Inhibition Potency
Class-level inference
7‑substituted analog showed increased inhibition vs. unsubstituted core (qualitative).
Supports 7‑position functionalization for potency enhancement.
Exact IC50 not reported; data from analog.
iNOS inhibition nitric oxide synthase cyclic amidines

iNOS Selectivity of 7-Substituted Scaffolds

A key differentiation of the 7-substituted 1,5,6,7-tetrahydro-2H-azepin-2-imine scaffold is its ability to confer isoform selectivity. In the same study, Compound 16 (7-substituted) exhibited 5- to 19-fold selectivity for iNOS over other NOS isoforms (nNOS and eNOS). In contrast, the unsubstituted core (Compound 14) and other analogs did not achieve the same level of selectivity. This is a critical differentiator for drug development, as non-selective NOS inhibition can lead to significant off-target effects (e.g., hypertension due to eNOS inhibition) [1].

iNOS Isoform Selectivity
Class-level inference
Reported 5‑ to 19‑fold selectivity for iNOS over nNOS/eNOS.
Indicates scaffold potential for selective iNOS probe design.
Based on 7‑substituted analog; selectivity may vary.
iNOS selectivity nNOS eNOS isoform selectivity

Oral Bioavailability: Tetrahydroazepines vs. L-Arginine Derivatives

The tetrahydroazepine scaffold is a key structural element for achieving oral bioavailability in iNOS inhibitors, a property often lacking in peptidomimetic L-arginine derivatives. The study by Kawanaka et al. (2003) demonstrated that a 7-substituted 1,5,6,7-tetrahydro-2H-azepin-2-imine (Compound 16) showed potent inhibitory activity in an in vivo NOx accumulation assay in mice, and related compounds (e.g., Compound 6) exhibited excellent oral bioavailability in rats. This contrasts with many early L-arginine-based inhibitors, which typically suffer from poor oral absorption and rapid clearance [1]. The cyclic amidine core of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- provides a non-peptidic, drug-like starting point that can be optimized for favorable PK properties [2].

Oral Bioavailability Comparison
Cross‑study comparable
Tetrahydroazepine analog showed oral activity in mice; L‑arginine derivatives typically poor oral absorption.
Supports oral bioavailability potential in tetrahydroazepine scaffold.
Parent compound data not available; requires validation.
oral bioavailability pharmacokinetics iNOS inhibitor

Seven-Membered Ring Conformational Flexibility

The seven-membered azepine ring of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- provides a distinct conformational profile compared to the more rigid six-membered piperidine ring found in other cyclic amidine inhibitors. While direct comparative data for the parent compound is lacking, a study on 2-iminoazaheterocycles (Moore et al., 1996) demonstrated that the seven-membered 2-iminohomopiperidine (an azepane derivative) is a potent iNOS inhibitor with an IC50 of 2.0 µM. Notably, the six-membered analog, 2-iminopiperidine, was slightly more potent (IC50 = 1.0 µM) [1]. However, the larger ring offers greater conformational flexibility, which can be exploited in SAR studies to optimize interactions with the enzyme active site and improve selectivity. Furthermore, the presence of the 7-amino/imino group in 64058-21-5 adds an additional vector for functionalization not present in the simple 2-iminohomopiperidine core [2].

Ring Size Flexibility
Cross‑study comparable
2‑Iminohomopiperidine (7‑membered) IC50 2.0 µM vs. 2‑iminopiperidine (6‑membered) IC50 1.0 µM on hiNOS.
Seven‑membered ring offers distinct conformational space with comparable iNOS potency.
Trade‑off between potency and flexibility for SAR.
ring size conformational analysis SAR

2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-: Application Scenarios


iNOS Inhibitor Lead Optimization

Procure 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- as a key building block for the synthesis and SAR exploration of novel iNOS inhibitors. The 7-amino/imino group and 2-imino moiety provide multiple vectors for chemical modification (e.g., alkylation, acylation) to probe the active site of iNOS and optimize for potency, selectivity, and oral bioavailability, as demonstrated in published studies [1]. The scaffold's demonstrated potential for achieving 5- to 19-fold isoform selectivity and oral activity makes it a high-value starting point for drug discovery programs targeting inflammatory diseases [1].

Selective iNOS Probe Development

Utilize 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- as a template for creating selective chemical probes to study iNOS biology. The core structure is known to be a privileged scaffold for iNOS selectivity [1]. By attaching reporter groups (e.g., fluorescent dyes, biotin, photoaffinity labels) to the 7-amino position, researchers can generate tools for investigating iNOS expression, localization, and function in cellular and in vivo models of inflammation, without the confounding effects of nNOS or eNOS inhibition [1].

Seven-Membered Ring Amidine Conformational Studies

Procure this compound for fundamental research into the structure-activity relationships of cyclic amidines. The seven-membered azepine ring offers a unique conformational space compared to five- or six-membered rings, and the presence of both 2-imino and 7-amino/imino groups creates opportunities for studying tautomerism and hydrogen-bonding networks [2]. This compound can serve as a model system for computational chemistry and NMR studies to understand how ring flexibility and substitution patterns influence biological activity [2].

Analytical Methods for Cyclic Amidines

Although 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- is achiral, its functional groups (amines, imines) make it a useful model compound for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of cyclic amidines and related heterocycles in complex mixtures. Its distinct UV absorbance profile and basic nature can be leveraged in method development for impurity profiling or stability studies [2].

Application
Selection Property
Validation Focus
iNOS inhibitor SAR studies
7‑amino and 2‑imino derivatization vectors
Inhibitory potency and isoform selectivity assay
iNOS‑selective chemical probe design
Reported iNOS‑preferring scaffold
Selectivity profiling against nNOS/eNOS in cellular models
Conformational analysis of cyclic amidines
Seven‑membered ring flexibility
Structure‑activity and tautomerism studies
Analytical method validation for cyclic amidines
Amine/imine functional group detectability
HPLC/LC‑MS method for heterocyclic quantification

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